2-Arachidonyl glycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Arachidonyl glycerol is an endocannabinoid, an endogenous agonist of the CB1 receptor and the primary endogenous ligand for the CB2 receptor . It is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol . This compound is present at relatively high levels in the central nervous system and has significant cannabinoid neuromodulatory effects .

Métodos De Preparación

2-Arachidonyl glycerol can be synthesized through various methods. One practical synthesis involves a two-step enzymatic process and chemical coupling . The commercial preparation of immobilized lipase from Mucor miehei is used to catalyze the efficient protection of glycerol using vinyl benzoate as an acyl transfer reagent in tetrahydrofuran . The same enzyme is then used to remove the protective groups in positions 1 and 3 . This method allows for the easy obtainment of this compound from the protected precursor in a one-step reaction without purification requirements .

Análisis De Reacciones Químicas

2-Arachidonyl glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include phospholipase C and diacylglycerol lipase, which mediate its formation . The major products formed from these reactions are typically other endocannabinoids or metabolites involved in the endocannabinoid system .

Aplicaciones Científicas De Investigación

2-Arachidonyl glycerol has numerous scientific research applications. It is a key modulator of many physiological processes such as emotional state and pain sensation . In chemistry, it is studied for its role as an endogenous ligand of cannabinoid receptors . In biology and medicine, it is crucial for understanding the endocannabinoid system and its effects on the central nervous system . Additionally, it has applications in industry, particularly in the development of biosensors for the detection and quantification of endocannabinoids in human biofluids .

Mecanismo De Acción

2-Arachidonyl glycerol exerts its effects by activating the cannabinoid CB1 and CB2 receptors . Once bound to CB1, it inhibits neurotransmitter release in the presynaptic cell by inhibiting voltage-activated calcium channels and enhancing inwardly rectifying potassium channels . This regulation of neurotransmitter release is a key aspect of its neuromodulatory effects .

Comparación Con Compuestos Similares

2-Arachidonyl glycerol is often compared to anandamide, another major endocannabinoid . Both compounds are derived from arachidonic acid but differ in their conjugation; this compound is conjugated with glycerol, while anandamide is conjugated with ethanolamide . Despite their structural similarities, they exhibit differences in receptor affinity, biochemical steps, and breakdown pathways . Other similar compounds include 2-Monoarachidonoylglycerol and 2-Arachidonyl-glycerol .

Propiedades

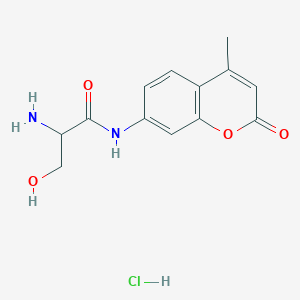

Fórmula molecular |

C23H40O3 |

|---|---|

Peso molecular |

364.6 g/mol |

Nombre IUPAC |

2-icosa-5,8,11,14-tetraenoxypropane-1,3-diol |

InChI |

InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3 |

Clave InChI |

CUJUUWXZAQHCNC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B13389579.png)

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13389619.png)

![[4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13389627.png)

![disodium;2-[4-(10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13389630.png)

![3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389664.png)